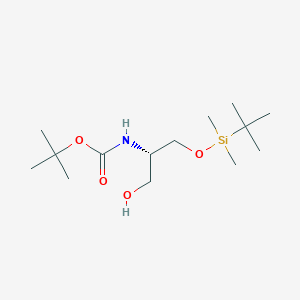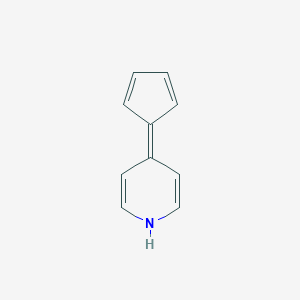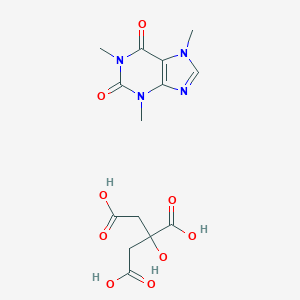
Caffeine citrate
概要
説明
Caffeine citrate is a central nervous system stimulant that is used to treat short-term apnea of prematurity in infants . It is a clear, colorless, sterile, non-pyrogenic, preservative-free, aqueous solution adjusted to pH 4.7 . Each mL contains 20 mg caffeine citrate (equivalent to 10 mg of caffeine base) prepared in solution by the addition of 10 mg caffeine anhydrous to 5 mg citric acid monohydrate, 8.3 mg sodium citrate dihydrate and Water for Injection, USP . Caffeine, a central nervous system stimulant, is an odorless white crystalline powder or granule, with a bitter taste .
Synthesis Analysis
Caffeine is a metabolite derived from purine nucleotides, typically accounting for 2–5% of the dry weight of tea and 1–2% of the dry weight of coffee . In the tea and coffee plants, the main synthesis pathway of caffeine is a four-step sequence consisting of three methylation reactions and one nucleosidase reaction using xanthine as a precursor . In bacteria, caffeine degradation occurs mainly through the pathways of N-demethylation and C-8 oxidation .
Molecular Structure Analysis
The chemical name of caffeine is 3,7-dihydro-1,3,7-trimethyl-1H-purine-2,6-dione . In the presence of citric acid, it forms caffeine citrate salt in solution . The structural formula and molecular weight of caffeine citrate are provided in the source .
Chemical Reactions Analysis
Caffeine citrate consists of cocrystals of the two components . In method of action, the preparation is identical to that of caffeine base as the citrate counter ion dissociates in water .
Physical And Chemical Properties Analysis
Caffeine citrate is a clear, colorless, sterile, non-pyrogenic, preservative-free, aqueous solution adjusted to pH 4.7 . Each mL contains 20 mg caffeine citrate (equivalent to 10 mg of caffeine base) prepared in solution by the addition of 10 mg caffeine anhydrous to 5 mg citric acid monohydrate, 8.3 mg sodium citrate dihydrate and Water for Injection, USP .
科学的研究の応用
Treatment of Apnea of Prematurity
Caffeine citrate is widely used as the preferred treatment for apnea of prematurity in infants, particularly those born between 28 to 32 weeks or earlier. It is favored over theophylline due to fewer side effects .
Liver Function Testing
Caffeine has applications in liver function testing, helping to assess the liver’s ability to metabolize certain substances .
Metabolic Phenotyping
It is used for metabolic phenotyping of enzymes such as cytochrome P450 1A2 (CYP1A2), N-acetyltransferase 2 (NA2), and xanthine oxidase (XO), which are involved in drug metabolism .
CNS Stimulant and Diuretic
Pharmacologically, caffeine citrate acts as a central nervous system stimulant and a mild diuretic, affecting blood pressure and heart rate .
Natural Pesticide
Caffeine also serves as a natural pesticide, with algicidal and bactericidal properties .
Bioremediation
Certain microbial strains can utilize caffeine as their sole carbon and nitrogen source, which has implications for bioremediation efforts .
作用機序
Target of Action
Caffeine citrate, a methylxanthine class drug, primarily targets the adenosine receptors in the central nervous system . These receptors, namely A1, A2a, A2b, and A3, play a crucial role in various physiological processes .
Mode of Action
Caffeine citrate acts as an antagonist to all four adenosine receptor subtypes . It competitively binds to the receptors for adenosine A1 and A2A, causing inhibition . The stimulating effects of caffeine, particularly its ability to combat drowsiness, are specifically related to the antagonism of the A2a receptor .
Biochemical Pathways
Caffeine citrate affects several biochemical pathways. It is almost exclusively metabolized in the liver by the cytochrome P-450 enzyme system to the main product paraxanthine and the additional products theobromine and theophylline . This metabolic process involves the phenotyping of cytochrome P450 1A2 (CYP1A2) .
Pharmacokinetics
Caffeine citrate exhibits specific ADME (Absorption, Distribution, Metabolism, and Excretion) properties. It is almost completely metabolized in the liver by the cytochrome P-450 enzyme system, primarily to paraxanthine, and also to theobromine and theophylline . The plasma half-life in adults is about 2 - 8 hours .
Result of Action
The molecular and cellular effects of caffeine citrate’s action are diverse. It stimulates the respiratory centers in the brain , which is beneficial in preventing and treating apnea and bronchopulmonary dysplasia in newborns . High doses of caffeine can have adverse effects on the developing brain, increase cerebral injury, and affect motor performance .
Action Environment
Environmental factors can influence the action, efficacy, and stability of caffeine citrate. For instance, lifestyle factors such as smoking can affect caffeine pharmacokinetics . Furthermore, the presence of caffeine in environmental concentrations can induce mild behavioral effects at low, albeit realistic levels .
Safety and Hazards
将来の方向性
The FDA has approved caffeine for use in the treatment of apnea of prematurity and prevention and treatment of bronchopulmonary dysplasia of premature infants . Non-FDA-approved uses of caffeine include treating migraine headaches and post-dural puncture headaches and enhancing athletic performance, especially in endurance sports . Caffeine has links with decreased all-cause mortality . It is also under investigation for its efficacy in treating depression and neurocognitive declines, such as those seen in Alzheimer and Parkinson disease .
特性
IUPAC Name |
2-hydroxypropane-1,2,3-tricarboxylic acid;1,3,7-trimethylpurine-2,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N4O2.C6H8O7/c1-10-4-9-6-5(10)7(13)12(3)8(14)11(6)2;7-3(8)1-6(13,5(11)12)2-4(9)10/h4H,1-3H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCQXSQPPHJPGOF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C1C(=O)N(C(=O)N2C)C.C(C(=O)O)C(CC(=O)O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5046938 | |
| Record name | Caffeine, citrated | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5046938 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
386.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Caffeine citrate | |
CAS RN |
69-22-7 | |
| Record name | Caffeine citrate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=69-22-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Caffeine, citrated [NF] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000069227 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Caffeine, citrated | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5046938 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2,3-Propanetricarboxylic acid, 2-hydroxy-, mixt. with 3,7-dihydro-1,3,7-trimethyl-1H-purine-2,6-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.125.472 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CAFFEINE CITRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U26EO4675Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does caffeine citrate exert its therapeutic effect in managing apnea of prematurity?
A: Caffeine citrate primarily acts as an adenosine receptor antagonist. [, , ] It competitively binds to adenosine A1 and A2A receptors, effectively inhibiting their activation. [] This inhibition leads to several downstream effects that contribute to its therapeutic benefits in AOP:
- Stimulation of the Central Nervous System: Caffeine citrate stimulates the central respiratory drive, enhancing the regularity of breathing. [, , , ]
- Increased Respiratory Drive: Caffeine citrate stimulates respiratory centers in the brain, leading to an increase in respiratory rate and minute volume. [, , ]
- Improved Diaphragmatic Activity: Research suggests that caffeine citrate enhances the electrical activity of the diaphragm, the primary muscle responsible for breathing. [] This leads to more efficient and forceful breaths.
- Enhanced Pulmonary Function: Studies indicate that caffeine citrate can improve lung function in preterm infants, contributing to better oxygenation and ventilation. [, , , ]
Q2: Does caffeine citrate impact cytokine profiles in preterm infants with apnea?
A: Research suggests that the preventive use of caffeine citrate in preterm infants with apnea may lead to a reduction in the levels of certain cytokines, such as IL-6 and IL-8. [] These cytokines are associated with inflammation and may contribute to the development of bronchopulmonary dysplasia (BPD).
Q3: Can caffeine citrate protect against brain injury in neonatal rats?
A: Research suggests caffeine citrate may offer protection against brain white matter damage in neonatal rats following hypoxic-ischemic brain injury and infection. [, ] The proposed mechanism involves the down-regulation of adenosine A1 receptor expression and inhibition of inflammatory responses and apoptosis. [, ]
Q4: What is the molecular structure and formula of caffeine citrate?
A4: Caffeine citrate is a salt formed by combining caffeine and citric acid.
Q5: What are the molecular weight and spectroscopic characteristics of caffeine citrate?
A5: Research typically focuses on the pharmacological aspects of caffeine citrate rather than in-depth spectroscopic analyses. For detailed information on these characteristics, refer to specialized chemical databases and resources.
A5: The provided research focuses on the clinical applications of caffeine citrate in managing AOP. Consequently, it doesn't delve into aspects like material compatibility, catalytic properties, or computational modeling. These areas might be relevant for other applications of caffeine citrate and require further investigation.
Q6: Are there specific formulation strategies to enhance the stability, solubility, or bioavailability of caffeine citrate?
A6: While the research provided doesn't elaborate on specific formulation strategies for caffeine citrate, various approaches can be employed to optimize drug delivery and enhance bioavailability:
Q7: What are the potential long-term effects of caffeine citrate exposure in preterm infants?
A: While caffeine citrate has shown significant short-term benefits in managing AOP, long-term neurodevelopmental outcomes require further investigation. [, ] Several studies are currently underway to assess the potential long-term effects of caffeine exposure during the neonatal period. [, ]
Q8: Are there specific SHE regulations concerning the manufacturing and handling of caffeine citrate for pharmaceutical use?
A8: Yes, stringent SHE regulations and Good Manufacturing Practices (GMP) are in place to ensure the quality, safety, and efficacy of pharmaceuticals, including caffeine citrate. These regulations cover all aspects of production, from raw material sourcing to final product distribution.
A8: While these aspects are highly relevant in drug development, the provided research predominantly focuses on the clinical application and safety of caffeine citrate in AOP management. Consequently, it doesn't provide in-depth insights into these areas.
Q9: What are the known adverse effects associated with caffeine citrate use in preterm infants?
A9: Although generally considered safe, caffeine citrate can potentially lead to adverse effects in preterm infants. Some reported side effects include:
- Tachycardia: Caffeine citrate can increase heart rate, and some studies have reported a higher incidence of tachycardia in infants receiving higher doses. [, , ]
- Feeding Intolerance: Some infants may experience feeding difficulties or intolerance to caffeine citrate. [, ]
- Other Side Effects: Less common side effects include restlessness, vomiting, and electrolyte disturbances. [, ]
A9: The provided research doesn't offer detailed information regarding the immunogenicity, drug-transporter interactions, drug-metabolizing enzyme interactions, or biodegradability of caffeine citrate. These aspects might be relevant for understanding its broader biological effects and warrant further investigation.
Q10: Are there any alternative treatments to caffeine citrate for apnea of prematurity?
A10: While caffeine citrate is the current mainstay treatment for AOP, alternative or adjunct therapies have been explored:
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




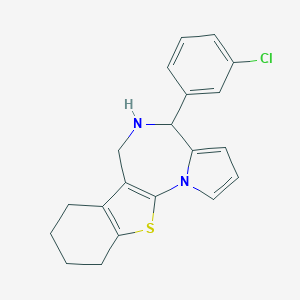
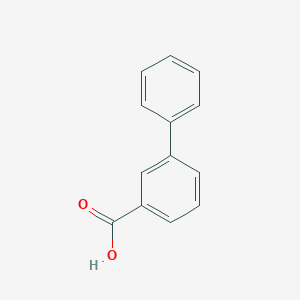
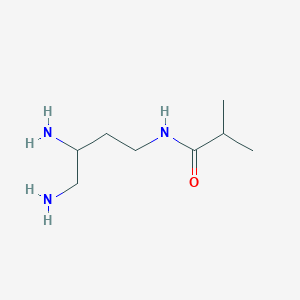
![2-[(5,7-dichloro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]propanoic acid](/img/structure/B143720.png)
![1-[(2R)-3,4-Dihydro-2H-pyran-2-yl]ethanone](/img/structure/B143722.png)
![(5S)-1-[(1R,6R)-4,6-Dimethylcyclohex-3-ene-1-carbonyl]-5-(trityloxymethyl)pyrrolidin-2-one](/img/structure/B143724.png)
![Ethyl 1-((2'-cyano-[1,1'-biphenyl]-4-yl)methyl)-2-ethoxy-1H-benzo[d]imidazole-7-carboxylate](/img/structure/B143726.png)
![1H-Pyrrolo[2,3-b]pyridine-2,3-dione, 3-oxime](/img/structure/B143728.png)
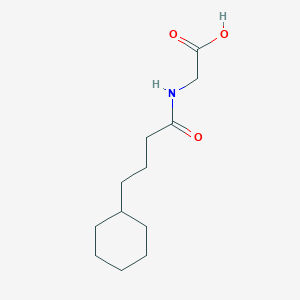
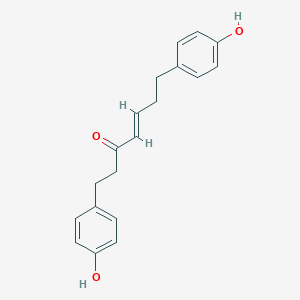
![[(2S,3R,4S,5R,6R)-6-[[(2R,3R,4S,5R,6S)-6-[5,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-4-oxochromen-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-4,5-dihydroxy-2-methyloxan-3-yl] (E)-3-(4-hydroxyphenyl)prop-2-enoate](/img/structure/B143742.png)
